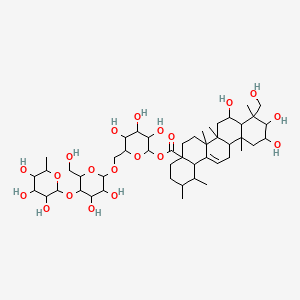

Madecassoside

Description

Properties

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMGUJRJUUDLHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Madecassoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34540-22-2 | |

| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Madecassoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 223 °C | |

| Record name | Madecassoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Madecassoside's Mechanism of Action in Wound Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madecassoside, a prominent triterpene saponin derived from Centella asiatica, has demonstrated significant therapeutic potential in accelerating wound healing. This technical guide delineates the multifaceted mechanism of action through which this compound orchestrates the complex processes of tissue repair. Its pro-healing effects are attributed to a synergistic combination of promoting collagen synthesis, modulating the inflammatory response, and stimulating angiogenesis. This document provides an in-depth analysis of the signaling pathways involved, a summary of key quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development in this area.

Core Mechanisms of Action

This compound's efficacy in wound healing stems from its influence on three critical phases of tissue repair: inflammation, proliferation, and remodeling. The primary mechanisms include:

-

Stimulation of Collagen Synthesis: this compound enhances the production of type I and type III collagen, which are crucial components of the extracellular matrix (ECM) and provide structural integrity to the healing tissue.[1][2][3] This action is primarily mediated through the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[4][5]

-

Anti-inflammatory Effects: this compound exhibits potent anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes. It has been shown to reduce the levels of interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), as well as inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). This helps to resolve the initial inflammatory phase of wound healing and prevent chronic inflammation that can impede repair.

-

Promotion of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for supplying oxygen and nutrients to the wound bed. This compound promotes angiogenesis by stimulating the growth of endothelial cells and increasing the expression of vascular endothelial growth factor (VEGF).

Key Signaling Pathways

This compound exerts its cellular effects by modulating several key signaling pathways involved in wound healing:

-

TGF-β/Smad Pathway: This pathway is central to the synthesis of collagen. This compound treatment leads to the increased expression of TGF-β1 and its receptor TβRII. This activation results in the phosphorylation of Smad3, which then forms a complex with Smad4 and translocates to the nucleus to upregulate the transcription of collagen genes. Concurrently, this compound decreases the expression of the inhibitory Smad7, further enhancing the pro-fibrotic signaling cascade.

Caption: this compound stimulates the TGF-β/Smad pathway to increase collagen synthesis.

-

MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and ERK, are also implicated in this compound's mechanism of action. This compound has been shown to inhibit the phosphorylation of p38 MAPK, which is involved in inflammatory responses. Additionally, it can promote wound healing through Ca2+/AMPK- and mTOR-dependent ERK phosphorylation. In the context of keloid fibroblasts, this compound has been observed to attenuate the phosphorylation of p38 MAPK and PI3K/AKT signaling, thereby suppressing their migration.

Caption: this compound modulates MAPK signaling to reduce inflammation and promote healing.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on wound healing parameters.

Table 1: In Vivo Effects of this compound on Burn Wound Healing in Mice

| Parameter | Treatment Group (this compound Dose) | Result | Reference |

| Wound Closure | 24 mg/kg (oral administration, day 20) | Nearly complete wound closure | |

| Nitric Oxide (NO) Levels | 12 and 24 mg/kg | Decreased in burn skin tissue | |

| Malondialdehyde (MDA) Content | 12 and 24 mg/kg | Decreased in burn skin tissue | |

| Reduced Glutathione (GSH) Levels | 12 and 24 mg/kg | Increased in burn skin tissue | |

| Hydroxyproline Levels | 12 and 24 mg/kg | Increased in burn skin tissue | |

| Angiogenesis | 24 mg/kg (days 10, 15, 20) | Significantly promoted, dense neovascularization |

Table 2: In Vitro Effects of this compound on Human Skin Fibroblasts

| Parameter | this compound Concentration | Result | Reference | | :--- | :--- | :--- | | Collagen Type I mRNA Levels | 3, 10 μM | Significantly elevated | | | Collagen Type III mRNA Levels | 3, 10 μM | Significantly elevated | | | Procollagen Type I Protein Levels | 3, 10 μM | Significantly elevated | | | Procollagen Type III Protein Levels | 3, 10 μM | Significantly elevated | | | TGF-β1 mRNA Expression | 3, 10 μM | Significantly increased | | | TβRII mRNA Expression | 3, 10 μM | Significantly increased | | | Smad7 mRNA Expression | 10 μM | Decreased | | | Smad3 Phosphorylation | 3, 10 μM | Elevated | | | Collagen I Secretion (48 hours) | Not specified | Increased by 25-30% | | | Collagen III Secretion (72 hours) | Not specified | Significantly increased | |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols used in the assessment of this compound's wound healing properties.

In Vivo Burn Wound Healing Model

This protocol describes a common method for evaluating the efficacy of a test compound on burn wound healing in a rodent model.

Caption: A typical experimental workflow for an in vivo burn wound healing study.

Procedure:

-

Animal Model: Male ICR mice are typically used. The animals are anesthetized prior to the procedure.

-

Burn Induction: A standardized burn is created on the dorsal side of the animal, often using a heated metal rod applied for a specific duration.

-

Treatment: this compound is administered orally at various dosages (e.g., 6, 12, 24 mg/kg) daily for the duration of the experiment. A control group receives the vehicle.

-

Wound Assessment: The wound area is measured at regular intervals (e.g., daily or every few days) to determine the rate of wound closure. Photographic documentation is also maintained.

-

Tissue Harvesting: At predetermined time points (e.g., days 10, 15, 20), animals are euthanized, and the wound tissue is excised.

-

Histopathological Analysis: A portion of the tissue is fixed in formalin, embedded in paraffin, and sectioned. Hematoxylin and eosin (H&E) staining is performed to assess inflammatory cell infiltration, re-epithelialization, and fibroblast proliferation.

-

Biochemical Analysis: Another portion of the tissue is homogenized for the measurement of nitric oxide (NO), malondialdehyde (MDA), reduced glutathione (GSH), and hydroxyproline content, which are indicators of oxidative stress and collagen deposition, respectively.

-

Angiogenesis Assessment: Immunohistochemical staining for markers of angiogenesis, such as CD31, can be performed on tissue sections to quantify blood vessel density.

In Vitro Human Dermal Fibroblast Culture and Analysis

This protocol outlines the methodology for studying the effects of this compound on collagen synthesis and related signaling pathways in cultured human dermal fibroblasts.

Procedure:

-

Cell Culture: Primary human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Once the cells reach confluence, the growth medium is replaced with a serum-free medium containing this compound at various concentrations (e.g., 3, 10 μM). A control group is treated with the vehicle.

-

RNA Isolation and RT-PCR: After a specified incubation period (e.g., 24 hours), total RNA is extracted from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) is then performed to quantify the mRNA expression levels of collagen type I, collagen type III, TGF-β1, TβRII, and Smad7.

-

Protein Extraction and Western Blotting: For protein analysis, cells are lysed, and the total protein concentration is determined. Western blotting is performed using specific antibodies to detect the levels of phosphorylated Smad3 and total Smad3.

-

ELISA for Collagen Secretion: The cell culture supernatant is collected to measure the secreted levels of procollagen type I and type III using enzyme-linked immunosorbent assay (ELISA) kits.

Conclusion and Future Directions

This compound demonstrates a robust and multifaceted mechanism of action in promoting wound healing. Its ability to concurrently stimulate collagen synthesis via the TGF-β/Smad pathway, mitigate inflammation through the modulation of cytokines and the MAPK pathway, and foster angiogenesis presents a compelling case for its therapeutic application. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the wound healing potential of this compound.

Future research should focus on:

-

Elucidating the precise molecular interactions of this compound with its target receptors and signaling proteins.

-

Conducting well-designed clinical trials to validate the efficacy and safety of this compound in human subjects with various types of wounds.

-

Developing novel drug delivery systems to enhance the topical bioavailability and targeted delivery of this compound to the wound site.

By continuing to unravel the intricate mechanisms of this promising natural compound, the scientific community can pave the way for the development of novel and effective therapies for improved wound care.

References

- 1. mdpi.com [mdpi.com]

- 2. Wound healing activity of Centella asiatica - J Nutr Metab Health Sci [jnmhs.com]

- 3. [Comparative activity of asiaticoside and this compound on type I and III collagen synthesis by cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Major Active Ingredients Responsible for Burn Wound Healing of Centella asiatica Herbs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Properties of Madecassoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madecassoside, a prominent pentacyclic triterpene glycoside isolated from Centella asiatica, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, wound healing, neuroprotective, and antioxidant effects. The document elucidates the molecular mechanisms underlying these properties, supported by quantitative data from preclinical studies. Detailed summaries of experimental methodologies are provided to facilitate reproducibility and further investigation. Furthermore, key signaling pathways modulated by this compound are visualized to offer a clear understanding of its mode of action. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this compound.

Introduction

Centella asiatica (L.) Urb., commonly known as Gotu Kola, has a long history of use in traditional Ayurvedic and Chinese medicine for treating a variety of ailments, particularly skin conditions.[1][2] this compound is one of the primary bioactive constituents of this medicinal plant, responsible for many of its therapeutic effects.[2][3][4] Its wide-ranging pharmacological profile, including anti-inflammatory, antioxidant, wound-healing, and neuroprotective properties, makes it a compound of significant interest for modern pharmacology and drug discovery. This document aims to provide an in-depth technical analysis of the pharmacological properties of this compound, focusing on the molecular mechanisms and supporting experimental evidence.

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

Mechanism of Action

The anti-inflammatory activity of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. In vitro and in vivo studies have demonstrated that this compound can suppress the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It also downregulates the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2), which are key mediators of inflammation. Furthermore, this compound has been shown to upregulate the anti-inflammatory cytokine IL-10.

The underlying molecular mechanism involves the inhibition of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting the phosphorylation and subsequent activation of p38 MAPK and ERK1/2, as well as preventing the nuclear translocation of NF-κB, this compound effectively dampens the inflammatory cascade. In the context of neuroinflammation, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway.

Quantitative Data Summary

| Model | Treatment | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) in DBA/1 mice | This compound (3, 10, and 30 mg/kg/day, i.g.) | Dose-dependently suppressed clinical arthritis score and reduced plasma levels of TNF-α and IL-6. Increased plasma levels of IL-10. | |

| Propionibacterium acnes-stimulated THP-1 human monocytic cells | This compound | Significantly inhibited the production of IL-1β and the expression of TLR2. Inhibited the nuclear translocation of NF-κB. | |

| Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages | This compound | Inhibited LPS-induced phosphorylation of ERK1/2 and p38. Prevented NF-κB translocation from the cytoplasm to the nucleus. |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice: DBA/1J mice are immunized with bovine type II collagen. From day 21 to 42 post-immunization, mice are treated with this compound (e.g., 3, 10, and 30 mg/kg/day) administered intragastrically. Arthritis severity is evaluated by monitoring hind paw swelling and a polyarthritis index. Histological examination of joint tissues is performed to assess pathological damage. Plasma levels of cytokines (TNF-α, IL-6, IL-10) and the expression of PGE2, COX-1, and COX-2 in synovial tissues are determined by ELISA and Western blotting, respectively.

In Vitro Anti-inflammatory Assay in THP-1 Cells: Human monocytic THP-1 cells are stimulated with heat-killed Propionibacterium acnes. The cells are co-treated with varying concentrations of this compound. The production of the pro-inflammatory cytokine IL-1β in the cell supernatant is measured using an ELISA kit. The expression of TLR2 is assessed by flow cytometry or Western blotting. The nuclear translocation of NF-κB is visualized and quantified using immunofluorescence microscopy.

Signaling Pathway Diagram

Caption: this compound's anti-inflammatory signaling pathway.

Wound Healing Properties

This compound has been extensively studied for its beneficial effects on wound healing, including burns and other skin injuries.

Mechanism of Action

The wound healing properties of this compound are multifaceted, involving the stimulation of collagen synthesis, enhancement of angiogenesis, and promotion of re-epithelialization. It has been shown to increase the synthesis of both type I and type III collagen by cultured human fibroblasts. This is crucial for the formation of new extracellular matrix and the restoration of skin integrity.

This compound also promotes angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the wound bed. In vitro studies have demonstrated its ability to augment endothelial cell growth. Additionally, this compound contributes to wound healing by reducing oxidative stress at the wound site and modulating the inflammatory response to facilitate tissue repair.

Quantitative Data Summary

| Model | Treatment | Key Findings | Reference |

| Cultured human fibroblasts | This compound | Increased type I collagen secretion by 25-30% after 48 hours. Significantly increased type III collagen secretion after 72 hours. | |

| Burn wound in mice | This compound | Facilitated burn wound healing, increased antioxidative activity, enriched collagen synthesis, and promoted angiogenesis. | |

| Human keloid-derived fibroblasts | This compound (10, 30, and 100 µM) | Inhibited proliferation and migration in a time- and concentration-dependent manner. Induced apoptosis. |

Experimental Protocols

Collagen Synthesis Assay in Human Fibroblasts: Normal adult human dermal fibroblasts are cultured to confluence. The cells are then treated with this compound in a serum-free medium containing sodium ascorbate. The culture media are collected after specified time points (e.g., 48 hours for type I collagen and 72 hours for type III collagen). The levels of secreted type I and type III collagen are quantified using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Burn Wound Healing Model: A standardized burn wound is created on the dorsal side of mice. The wound area is topically treated with a formulation containing this compound. The rate of wound closure is monitored and measured over time. At the end of the experiment, skin tissue from the wound area is excised for histological analysis to assess re-epithelialization, collagen deposition, and angiogenesis (e.g., by staining for specific endothelial markers).

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo wound healing studies.

Neuroprotective Properties

This compound has demonstrated significant neuroprotective effects in various models of neurological damage and neurodegenerative diseases.

Mechanism of Action

The neuroprotective actions of this compound are linked to its anti-inflammatory, antioxidant, and anti-apoptotic properties. In models of cerebral ischemia-reperfusion injury, this compound has been shown to reduce the infarct area, ameliorate neuronal apoptosis, and improve neurological deficits. It achieves this by decreasing levels of malondialdehyde (MDA) and nitric oxide (NO), and augmenting the activity of antioxidant enzymes.

This compound also mitigates neuroinflammation by reducing the levels of pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway in the brain. In models of Parkinson's disease, this compound has been found to protect dopaminergic neurons, attenuate the reduction of striatal dopamine, and increase the Bcl-2/Bax ratio, indicating an anti-apoptotic effect. It also enhances the expression of brain-derived neurotrophic factor (BDNF).

Quantitative Data Summary

| Model | Treatment | Key Findings | Reference |

| Focal cerebral ischemia-reperfusion in rats | This compound (6, 12, or 24 mg/kg, i.v.) | Significantly reduced brain infarct area and neuronal apoptosis. Decreased levels of MDA and NO. Reduced pro-inflammatory cytokines and NF-κB p65 expression. | |

| MPTP-induced Parkinson's disease in rats | This compound (intragastric administration) | Improved locomotor dysfunction. Attenuated the reduction of dopamine in the striatum. Decreased MDA content and increased GSH levels. Increased Bcl-2/Bax ratio and BDNF protein expression. | |

| Aβ(1-42)-infused rat model of Alzheimer's disease | Long-term oral administration of this compound | Protected against spatial memory impairment. Inhibited the formation of Aβ(1-42) fibrils. Diminished brain Aβ(1-42) burden and oxidative stress. |

Experimental Protocols

Focal Cerebral Ischemia-Reperfusion Model in Rats: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for a specific duration, followed by reperfusion. This compound (e.g., 6, 12, or 24 mg/kg) is administered intravenously after the start of reperfusion. Neurological deficit scores and infarct volume are evaluated 24 hours later. Neuronal apoptosis is assessed using TUNEL staining. Serum levels of oxidative stress markers (MDA, SOD, GSH, NO) are determined. The expression of pro-inflammatory cytokines and NF-κB p65 in the brain tissue is measured by RT-PCR, ELISA, and Western blotting.

MPTP-Induced Parkinson's Disease Model in Rats: Parkinsonism is induced in rats by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Rats are treated with this compound via intragastric administration before and after MPTP injection. Behavioral tests are conducted to assess locomotor function. The levels of dopamine in the striatum are measured by HPLC. The substantia nigra and striatum are dissected for the determination of MDA and GSH levels, Bcl-2/Bax gene expression (RT-PCR), and BDNF protein expression (Western blotting).

Signaling Pathway Diagram

Caption: Neuroprotective mechanisms of this compound.

Antioxidant Properties

The antioxidant activity of this compound is a fundamental aspect of its various pharmacological effects.

Mechanism of Action

This compound exerts its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals, thereby protecting cells from oxidative damage. It also enhances the endogenous antioxidant defense system by increasing the levels and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. In studies on human melanocytes exposed to hydrogen peroxide-induced oxidative stress, this compound was shown to attenuate mitochondrial damage and promote autophagy, which is a cellular mechanism for removing damaged organelles. It also protects against lipid peroxidation.

Quantitative Data Summary

| Model | Treatment | Key Findings | Reference |

| H2O2-induced oxidative stress in human melanocytes | This compound (10, 50, 100 μg/mL) | Inhibited melanocyte dendrite retraction. Rescued mitochondrial membrane potential from 41.57% to 91.87% at 100 μg/mL. Reduced the accumulation of intracellular Ca2+. Increased the LC3-II/LC3-I ratio, indicating autophagy activation. | |

| LPS/D-galactosamine-induced acute liver failure in mice | This compound pre-treatment | Increased levels of SOD, catalase, and glutathione peroxidase in the liver. | |

| MPTP-induced Parkinson's disease in rats | This compound | Significantly decreased MDA content and increased GSH levels in the striatum. |

Experimental Protocols

In Vitro Antioxidant Assay in Human Melanocytes: Normal human melanocytes are treated with hydrogen peroxide (H2O2) to induce oxidative stress, with or without co-treatment with varying concentrations of this compound (e.g., 10, 50, 100 μg/mL). Mitochondrial membrane potential is measured by flow cytometry using a fluorescent probe. Intracellular calcium levels are also measured using a fluorescent indicator. Autophagy is assessed by observing the formation of acidic vesicular organelles with acridine orange staining and by quantifying the LC3-II/LC3-I ratio using Western blotting.

Conclusion

This compound, a key bioactive compound from Centella asiatica, exhibits a remarkable spectrum of pharmacological properties, including potent anti-inflammatory, wound healing, neuroprotective, and antioxidant effects. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as NF-κB and MAPK, the stimulation of collagen synthesis, and the enhancement of the endogenous antioxidant defense system. The quantitative data from preclinical studies consistently support its therapeutic potential across a range of pathological conditions. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Continued investigation, particularly well-designed clinical trials, is warranted to fully translate the promising preclinical findings into clinical applications.

References

The Anti-Inflammatory Mechanisms of Madecassoside in Skin: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madecassoside, a prominent pentacyclic triterpene glycoside isolated from Centella asiatica, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects relevant to dermatological conditions.[1][2][3] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in the context of skin inflammation. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular mechanisms, quantitative data from preclinical studies, and methodologies for key experiments.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades that are crucial in the pathogenesis of skin inflammation. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Toll-like Receptor 4 (TLR4) signaling pathways. Evidence also suggests a potential role for the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. In inflammatory skin conditions, the activation of this pathway leads to the production of cytokines, chemokines, and adhesion molecules that orchestrate the inflammatory infiltrate and tissue damage.

This compound has been shown to potently inhibit the NF-κB signaling cascade.[3][4] Its mechanism of action primarily involves preventing the degradation of the inhibitory protein IκBα. In resting cells, IκBα sequesters NF-κB dimers (typically p65/p50) in the cytoplasm. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes by inhibiting the phosphorylation and degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.

The MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, is another critical regulator of inflammation. These kinases are activated by various extracellular stimuli, including inflammatory cytokines and cellular stress, and they, in turn, phosphorylate and activate transcription factors that drive the expression of inflammatory mediators.

This compound has been demonstrated to suppress the phosphorylation of key MAPK proteins, including ERK1/2 and p38, in response to inflammatory stimuli. By inhibiting the activation of these kinases, this compound effectively dampens the downstream signaling that leads to the production of pro-inflammatory cytokines like TNF-α.

References

- 1. Anti-inflammatory effects of madecassic acid via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Melanin Synthesis by Blocking Ultraviolet-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

In Vitro Effects of Madecassoside on Fibroblast Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Madecassoside, a prominent triterpenoid saponin derived from Centella asiatica, has garnered significant attention for its therapeutic potential in wound healing and tissue regeneration. This technical guide provides an in-depth analysis of the in vitro effects of this compound on fibroblast proliferation, a critical cellular process in tissue repair. The document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for key assays, and visualizes the underlying molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.

Quantitative Effects of this compound on Fibroblast Function

This compound exhibits a nuanced, concentration-dependent effect on fibroblast proliferation, migration, and apoptosis. While it generally promotes the migration of fibroblasts essential for wound closure, it can inhibit the proliferation of and induce apoptosis in keloid fibroblasts, suggesting a regulatory role in preventing excessive scarring.

Table 1: Effect of this compound on Keloid Fibroblast Proliferation

| This compound Concentration (µM) | Inhibition of Proliferation (%) | Time Point | Reference |

| 10 | 15.2 ± 2.1 | 48h | [1] |

| 30 | 28.6 ± 3.5 | 48h | [1] |

| 100 | 45.8 ± 4.2 | 48h | [1] |

Data extracted and compiled from Song et al., 2011.[1]

Table 2: Effect of this compound on Keloid Fibroblast Apoptosis

| This compound Concentration (µM) | Apoptotic Rate (%) | Time Point | Reference |

| 0 (Control) | 2.5 ± 0.6 | 48h | [1] |

| 10 | 8.7 ± 1.2 | 48h | |

| 30 | 15.4 ± 2.3 | 48h | |

| 100 | 26.1 ± 3.1 | 48h |

Data extracted and compiled from Song et al., 2011.

Table 3: Effect of this compound Derivatives on Fibroblast Migration (Scratch Wound Assay)

| Treatment | Cell Migration Enhancement (%) | Time Point | Reference |

| This compound (Parent Compound) | 36.76 | 24h | |

| MA2G (Metabolite) | 77.28 | 24h | |

| MA1G (Metabolite) | Not specified | 24h |

Data from a study on this compound and its metabolites, Liu et al., 2025.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the effects of this compound on fibroblasts.

Cell Culture

Primary human dermal fibroblasts or keloid-derived fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Fibroblast Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Protocol:

-

Seed fibroblasts into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 30, 100 µM) and a vehicle control.

-

Incubate the plates for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the inhibition of proliferation relative to the vehicle control.

Cell Migration Assay (Scratch Wound Assay)

This assay assesses the ability of fibroblasts to migrate and close a wound in a cell monolayer.

Protocol:

-

Seed fibroblasts in 6-well plates and grow to confluence.

-

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound and a vehicle control.

-

Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 hours) using an inverted microscope.

-

Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure.

Apoptosis Assay (Hoechst 33258 Staining and Flow Cytometry)

This assay is used to detect and quantify apoptosis (programmed cell death).

Protocol (Hoechst 33258 Staining):

-

Culture fibroblasts on coverslips in a 6-well plate and treat with this compound for 48 hours.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

-

Stain the cells with Hoechst 33258 solution (10 µg/mL) for 15 minutes in the dark.

-

Wash with PBS and mount the coverslips on glass slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Protocol (Flow Cytometry with Annexin V-FITC and Propidium Iodide):

-

Treat fibroblasts with this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

-

Treat fibroblasts with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38 MAPK, total p38 MAPK, phospho-Akt, total Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Signaling Pathways Modulated by this compound in Fibroblasts

This compound exerts its effects on fibroblasts by modulating key intracellular signaling pathways that regulate cell survival, proliferation, and migration.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. In the context of keloid fibroblasts, this compound has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis.

References

Madecassoside: A Technical Guide to its In Vitro Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of madecassoside, a primary active triterpenoid saponin isolated from Centella asiatica. The document summarizes key quantitative data from multiple studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. This information is intended to support further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating neuroinflammation and oxidative stress, and by interfering with pathological protein aggregation. In vitro studies have demonstrated its efficacy in various cell-based models of neurological insults, including amyloid-β (Aβ) toxicity, oxygen-glucose deprivation/reperfusion (OGD/R), and lipopolysaccharide (LPS)-induced inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of this compound.

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Insult | This compound Concentration | Outcome | Quantitative Effect | Reference |

| SH-SY5Y | Aβ (1-42) | Not specified | Attenuation of Aβ-induced apoptosis | Significantly attenuated apoptosis | [1][2] |

| BV2 microglia | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 200 µM | Rescue from OGD/R-induced cytotoxicity | Significantly rescued cytotoxicity | [3][4] |

| GT1-7 | Hypoxic-Ischemic Injury | IC50 2.5µg/ml | Increased cell viability | Increased cell viability | [5] |

Table 2: Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | This compound Concentration | Pro-inflammatory Mediator | Quantitative Effect | Reference |

| BV2 microglia | OGD/R or LPS | Not specified | TNF-α, IL-1β, IL-6 | Suppressed secretion | |

| BV2 microglia | LPS (0.1 µg/ml) | 9.50 µg/ml (MNTD) | iNOS, COX-2, STAT1, NF-κB | Significantly downregulated gene expression | |

| NG108-15 | Aβ (25-35) | Not specified | TNF-α, IL-6, COX-2 | Attenuated production | |

| BV2 microglia | LPS (0.1 µg/ml) | 9.50 µg/ml (MNTD) | Heme oxygenase 1 (HO-1) | Upregulated by 175.22% |

Table 3: Antioxidant Effects of this compound

| Cell Line | Insult/Stimulant | This compound Concentration | Oxidative Stress Marker | Quantitative Effect | Reference |

| BV2 microglia | LPS (0.1 µg/ml) | 9.50 µg/ml (MNTD) | Reactive Oxygen Species (ROS) | Significantly reduced levels | |

| ARPE-19 | Hydrogen Peroxide (H₂O₂) | Not specified | ROS, Malondialdehyde (MDA) | Attenuated production, reduced levels | |

| GT1-7 | Hypoxic-Ischemic Injury | Not specified | Superoxide Dismutase (SOD) | Showed changes in treated cell lysate |

Key Signaling Pathways

This compound's neuroprotective actions are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Signaling

In microglial cells, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 by stimuli like LPS or OGD/R-induced damage-associated molecular patterns (DAMPs) typically leads to the recruitment of the adaptor protein MyD88, culminating in the activation and nuclear translocation of NF-κB p65. This transcription factor then drives the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound intervenes by inhibiting the activation of TLR4 and MyD88, thereby blocking the downstream NF-κB signaling cascade and reducing the production of these inflammatory mediators.

Antioxidant Signaling

This compound also enhances the cellular antioxidant defense system, notably through the activation of the Nrf2/HO-1 pathway. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). HO-1 plays a critical role in cytoprotection against oxidative damage. Studies have shown that this compound treatment can increase the expression of both Nrf2 and HO-1, thereby bolstering the cell's capacity to neutralize reactive oxygen species.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited in vitro studies.

Cell Culture and Treatment

-

Cell Lines:

-

BV2 microglia: A murine microglial cell line commonly used to study neuroinflammation.

-

SH-SY5Y: A human neuroblastoma cell line used in models of Alzheimer's and Parkinson's disease.

-

GT1-7: A mouse hypothalamic neuronal cell line.

-

ARPE-19: A human retinal pigment epithelial cell line used in studies of oxidative stress.

-

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in cell culture medium to the desired final concentrations for treatment.

In Vitro Models of Neurotoxicity

-

LPS-Induced Neuroinflammation: BV2 microglia are treated with lipopolysaccharide (e.g., 0.1 µg/ml) to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines and reactive oxygen species. Cells are often pre-treated with this compound for a specified duration (e.g., 3 hours) before LPS stimulation.

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R): To mimic ischemic conditions, cells like BV2 microglia are cultured in a glucose-free medium in a hypoxic chamber. This is followed by a "reperfusion" period where they are returned to normal glucose-containing medium and normoxic conditions. This compound is typically administered during the reperfusion phase.

-

Amyloid-β Induced Toxicity: Neuroblastoma cells such as SH-SY5Y are exposed to aggregated Aβ peptides (e.g., Aβ₁₋₄₂) to model the neurotoxic effects observed in Alzheimer's disease. The protective effects of this compound are assessed by co-treating the cells with Aβ and the compound.

-

Hydrogen Peroxide-Induced Oxidative Stress: Cells are treated with H₂O₂ to induce oxidative damage. The protective effects of this compound are evaluated by pre-treating the cells before H₂O₂ exposure.

Key Assays

-

Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability. Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of viable cells.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to quantify the concentration of secreted proteins, such as the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, in the cell culture supernatant.

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins, including components of signaling pathways like TLR4, MyD88, NF-κB, Nrf2, and HO-1.

-

Real-Time Polymerase Chain Reaction (RT-PCR): RT-PCR is used to measure the gene expression (mRNA levels) of pro-inflammatory mediators (e.g., iNOS, COX-2) and cytokines.

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are often measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. The fluorescence intensity is then quantified using techniques such as flow cytometry or fluorescence microscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective effect of this compound evaluated using amyloid β1-42-mediated in vitro and in vivo Alzheimer's disease models | Semantic Scholar [semanticscholar.org]

- 3. This compound protects BV2 microglial cells from oxygen-glucose deprivation/reperfusion-induced injury via inhibition of the toll-like receptor 4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective properties of this compound from Centella asiatica after hypoxic-ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Profile of Madecassoside: An In-depth Technical Guide to its Cell-Free Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madecassoside, a prominent pentacyclic triterpenoid saponin isolated from Centella asiatica, has garnered significant attention for its diverse pharmacological activities, including wound healing, anti-inflammatory, and neuroprotective effects. While its biological activities are often linked to its antioxidant properties, a thorough examination of its direct antioxidant capacity in cell-free systems reveals a complex and, at times, contradictory profile. This technical guide provides a comprehensive overview of the available data on the antioxidant activity of this compound in cell-free assays, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their understanding and future investigations.

Data Presentation: Quantitative Antioxidant Activity of this compound

The direct antioxidant activity of pure this compound in cell-free assays has been a subject of investigation with notably conflicting results, particularly in the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Assay | Compound | IC50 / Activity | Source |

| DPPH Radical Scavenging | This compound | < 4.5 µg/mL | [1][2] |

| DPPH Radical Scavenging | This compound | No detectable activity | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | This compound | No appreciable activity | [3] |

Note on Conflicting DPPH Results: The discrepancy in DPPH radical scavenging activity is a critical point of consideration. One study reports significant scavenging activity with a low IC50 value, suggesting potent antioxidant capabilities[1]. Conversely, another study explicitly states that this compound, along with asiaticoside, did not exhibit any detectable DPPH scavenging activity. This contradiction may arise from differences in experimental conditions, such as solvent systems, incubation times, or the purity of the this compound used. Furthermore, some research suggests that the antioxidant activity of Centella asiatica extracts may be more attributable to their phenolic and flavonoid constituents rather than the triterpenoid saponins like this compound.

Quantitative data for this compound in other common cell-free antioxidant assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, hydroxyl radical scavenging, and superoxide radical scavenging are not extensively reported in the current body of scientific literature. This highlights a significant gap in the understanding of this compound's direct antioxidant potential.

Experimental Protocols

The following are detailed methodologies for the key cell-free antioxidant assays, based on established protocols. It is important to note that the specific parameters for testing this compound may vary between studies, and the conflicting results in the DPPH assay underscore the sensitivity of these assays to methodological details.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

This compound standard

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to each well. Then, add a fixed volume of the DPPH solution to initiate the reaction. A typical ratio is 1:1 or 1:2 (sample:DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time can be a critical variable.

-

Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound standard

-

Positive control (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound and a positive control in a suitable solvent and make serial dilutions.

-

Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of a compound to scavenge the highly reactive hydroxyl radical, which is often generated by the Fenton reaction.

Materials:

-

Ferrous sulfate (FeSO₄)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrogen peroxide (H₂O₂)

-

Deoxyribose (or other detector molecule like salicylic acid)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Phosphate buffer

-

This compound standard

-

Positive control (e.g., Mannitol)

Procedure:

-

Reaction Mixture: In a test tube, mix the sample solution, FeSO₄-EDTA solution, deoxyribose, and phosphate buffer.

-

Initiation of Reaction: Add H₂O₂ to the mixture to initiate the Fenton reaction, which generates hydroxyl radicals.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Termination and Color Development: Stop the reaction by adding TCA and then add TBA. Heat the mixture in a water bath to develop a pink chromogen.

-

Absorbance Measurement: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

-

Calculation: The scavenging activity is calculated by comparing the absorbance of the sample to that of the control (without the sample).

Superoxide Radical (O₂•⁻) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. A common method involves the phenazine methosulfate-NADH (PMS-NADH) system, which reduces nitroblue tetrazolium (NBT) to a colored formazan.

Materials:

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

NBT (Nitroblue tetrazolium)

-

PMS (Phenazine methosulfate)

-

Tris-HCl buffer

-

This compound standard

-

Positive control (e.g., Quercetin)

Procedure:

-

Reaction Mixture: In a test tube or microplate well, mix the sample solution, NADH solution, and NBT solution in Tris-HCl buffer.

-

Initiation of Reaction: Add PMS to the mixture to initiate the generation of superoxide radicals.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm), which corresponds to the formation of the formazan product.

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to the control.

Mandatory Visualizations

Caption: General workflow for cell-free antioxidant assays.

Caption: Conflicting findings on this compound's DPPH activity.

Conclusion and Future Directions

The available evidence on the cell-free antioxidant activity of this compound is inconclusive. While some studies suggest direct radical scavenging capabilities, others indicate negligible activity. This suggests that the well-documented biological effects of this compound may not be primarily due to direct radical scavenging in a cell-free environment but could be related to its influence on endogenous antioxidant enzymes and signaling pathways within a cellular context.

For researchers and drug development professionals, it is crucial to:

-

Acknowledge the conflicting data and exercise caution when interpreting the direct antioxidant potential of this compound based solely on cell-free assays.

-

Recognize that the in vivo and cell-based antioxidant effects of this compound are more consistently reported and likely of greater physiological relevance.

-

Conduct further research to elucidate the precise mechanisms of this compound's antioxidant action, including a systematic comparison of its activity in various cell-free and cell-based antioxidant assays under standardized conditions. This would help to resolve the existing discrepancies and provide a clearer understanding of its therapeutic potential.

This technical guide serves as a summary of the current knowledge and a call for more rigorous and comprehensive investigations into the cell-free antioxidant properties of this promising natural compound.

References

The Role of Madecassoside in a Technical Guide to Collagen Synthesis

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Madecassoside, a prominent pentacyclic triterpene saponin derived from Centella asiatica, has garnered significant attention within the scientific community for its diverse pharmacological activities, including its profound effects on wound healing and skin regeneration.[1][2] At the core of these therapeutic properties lies its ability to modulate collagen synthesis, a fundamental process in maintaining the integrity and youthful appearance of the skin. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences collagen production, with a focus on the underlying signaling pathways, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cosmetology.

1. Quantitative Effects of this compound on Collagen Synthesis

Numerous in vitro studies have demonstrated the potent effects of this compound on the synthesis of type I and type III collagen, the two most abundant collagen types in the skin dermis.[3][4] The following tables summarize the key quantitative findings from studies investigating the impact of this compound on collagen production in human dermal fibroblasts.

Table 1: Effect of this compound on Collagen I Secretion

| Cell Type | This compound Concentration | Treatment Duration | Increase in Collagen I Secretion | Reference |

| Human Dermal Fibroblasts | Not Specified | 48 hours | 25-30% | [3] |

| Human Skin Fibroblasts | 3 µM, 10 µM | 24 hours | Significant increase in mRNA and protein levels |

Table 2: Effect of this compound on Collagen III Secretion

| Cell Type | This compound Concentration | Treatment Duration | Increase in Collagen III Secretion | Reference |

| Human Dermal Fibroblasts | Not Specified | 72 hours | Significant increase | |

| Human Skin Fibroblasts | 3 µM, 10 µM | 24 hours | Significant increase in mRNA and protein levels (more potent than asiaticoside) |

2. Signaling Pathways Modulated by this compound

This compound primarily exerts its influence on collagen synthesis through the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is a critical regulator of extracellular matrix production.

The proposed mechanism involves the following key steps:

-

TGF-β Receptor Activation: While the direct interaction of this compound with TGF-β receptors is not fully elucidated, it has been shown to increase the mRNA expression of TGF-β1 and its type II receptor (TβRII). TGF-β ligands bind to TβRII, which then recruits and phosphorylates the type I receptor (TβRI), leading to its activation.

-

Smad Protein Phosphorylation: The activated TβRI kinase phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. This compound treatment has been shown to increase the phosphorylation levels of Smad3.

-

Smad Complex Formation and Nuclear Translocation: The phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates into the nucleus.

-

Gene Transcription: Within the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes, including those encoding for collagen type I and type III, thereby upregulating their transcription.

-

Inhibition of Smad7: this compound has also been observed to decrease the mRNA expression of Smad7, an inhibitory Smad that negatively regulates the TGF-β signaling pathway by preventing the phosphorylation of R-Smads.

3. Detailed Experimental Protocols

The following sections outline the methodologies employed in key studies to investigate the effects of this compound on collagen synthesis.

3.1. Cell Culture

-

Cell Line: Primary human dermal fibroblasts (HDFs) are commonly used. These cells can be established using the explant method from skin samples.

-

Culture Medium: Fibroblasts are typically grown to confluence in a supplemented medium such as E 199 medium.

-

Treatment Conditions: After reaching confluence, the growth medium is replaced with a serum-free medium containing sodium ascorbate (e.g., 0.15 mM), which is a cofactor for collagen synthesis. This compound is then added at various concentrations for specific durations.

3.2. Quantification of Collagen Synthesis

A common method for quantifying secreted collagen is the Enzyme-Linked Immunosorbent Assay (ELISA).

-

Principle: ELISA kits are used to measure the levels of procollagen type I C-peptide (PIP) and procollagen type III N-peptide (PIIINP) in the cell culture supernatant. The concentration of these propeptides is directly proportional to the amount of newly synthesized collagen.

-

General Procedure:

-

Seed cells (e.g., 2 x 10^5 cells/well in a 48-well plate) and incubate until they adhere.

-

Treat cells with different concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours).

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions to determine the concentration of PIP and PIIINP.

-

3.3. Analysis of Gene Expression

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is employed to assess the mRNA levels of collagen and signaling pathway components.

-

Principle: This technique measures the amount of specific mRNA transcripts, providing insight into the level of gene expression.

-

General Procedure:

-

Culture and treat cells with this compound as described previously.

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

Amplify the target cDNA (e.g., for collagen type I, collagen type III, TGF-β1, TβRII, Smad7) using specific primers in a PCR reaction.

-

Analyze the PCR products, often through gel electrophoresis or quantitative PCR (qPCR), to determine the relative expression levels of the target genes.

-

The evidence strongly supports the role of this compound as a potent stimulator of collagen synthesis, primarily through the activation of the TGF-β/Smad signaling pathway. Its ability to upregulate both type I and type III collagen makes it a compelling candidate for applications in dermatology and cosmetology, particularly for anti-aging and wound healing formulations.

Future research should focus on elucidating the precise molecular interactions of this compound with the components of the TGF-β signaling pathway. Further in vivo studies and well-controlled clinical trials are warranted to fully establish its efficacy and optimal dosage for various applications. Additionally, exploring the synergistic effects of this compound with other active compounds could lead to the development of more potent and targeted therapeutic and cosmetic products.

References

- 1. Actions and Therapeutic Potential of this compound and Other Major Constituents of Centella asiatica: A Review [mdpi.com]

- 2. Therapeutic properties and pharmacological activities of asiaticoside and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Comparative activity of asiaticoside and this compound on type I and III collagen synthesis by cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Comparative activity of asiaticoside and this compound on type I and III collagen synthesis by cultured human fibroblasts]. | Semantic Scholar [semanticscholar.org]

Unveiling Madecassoside: A Technical Guide to its Discovery, Isolation, and Analysis from Centella asiatica

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and purification of Madecassoside, a key bioactive triterpenoid saponin from the medicinal plant Centella asiatica. This document details the experimental protocols, quantitative data, and relevant biological pathways associated with this promising natural compound.

Introduction to this compound and its Discovery

Centella asiatica (L.) Urban, commonly known as Gotu Kola, has a long history of use in traditional medicine. Its therapeutic properties are largely attributed to a class of pentacyclic triterpenoids, with this compound being one of the most significant.[1][2] The discovery of this compound as a major constituent of Centella asiatica has spurred extensive research into its pharmacological activities, which include wound healing, anti-inflammatory, and neuroprotective effects.[3][4][5]

Methodologies for Isolation and Purification

The successful isolation of this compound from Centella asiatica involves a multi-step process encompassing extraction, purification, and crystallization. The following sections provide detailed experimental protocols for these key stages.

Extraction Protocols

The initial step in isolating this compound is the extraction from the dried and powdered aerial parts of Centella asiatica. The choice of solvent and extraction method significantly impacts the yield and purity of the final product.

2.1.1. Maceration Protocol

Maceration is a widely used technique for the extraction of triterpenoids from Centella asiatica.

-

Plant Material: Dried and powdered leaves of Centella asiatica.

-

Solvent: 70% ethanol in water (v/v).

-

Procedure:

-

Immerse 1 kg of the powdered plant material in 10 L of 70% ethanol.

-

Allow the mixture to stand for 48 hours at room temperature with occasional agitation.

-

Separate the liquid extract from the solid plant material by filtration.

-

Concentrate the filtrate under reduced pressure to remove the ethanol, yielding a crude aqueous extract.

-

2.1.2. Reflux Extraction Protocol

Reflux extraction can enhance the extraction efficiency by using elevated temperatures.

-

Plant Material: Crushed Centella asiatica.

-

Solvent: 60-70% ethanol solution (v/v).

-

Procedure:

-

Mix the crushed plant material with the ethanol solution at a ratio of 1:5 to 1:10 (w/v).

-

Heat the mixture to 40-50°C and maintain under reflux for 1-3 hours.

-

Repeat the extraction process 1-2 times with fresh solvent.

-

Filter the combined extracts and recover the solvent under reduced pressure.

-

Purification Protocols

The crude extract obtained from the initial extraction contains a mixture of compounds. Therefore, further purification steps are essential to isolate this compound.

2.2.1. Solvent Partitioning and Precipitation

This method leverages the differential solubility of this compound and other components in various solvents.

-

Procedure:

-

Dissolve the crude aqueous extract in water.

-

Perform a liquid-liquid extraction with a halogenated solvent such as chloroform to remove nonpolar impurities.

-

Extract the aqueous layer with a higher alcohol like n-butanol.

-

Wash the butanol layer with an aqueous sodium hydroxide solution followed by water.

-

Concentrate the butanol layer under vacuum.

-

Induce crystallization by adding ethyl acetate to the concentrated extract to precipitate this compound.

-

2.2.2. Column Chromatography Protocol

Column chromatography is a highly effective method for purifying this compound to a high degree.

-

Stationary Phase: Macroporous adsorbent resin (e.g., HPD100) or C18 reversed-phase silica gel.

-

Mobile Phase (for Macroporous Resin): Stepwise gradient of ethanol in water (e.g., water, 30% ethanol, 60% ethanol).

-

Mobile Phase (for C18 Column): Methanol-water mixture (e.g., 60:40, v/v).

-

Procedure:

-

Dissolve the partially purified extract in an appropriate solvent.

-

Load the solution onto the equilibrated chromatography column.

-

Elute the column with the chosen mobile phase.

-

Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure this compound and concentrate to dryness.

-

Quantitative Analysis

Accurate quantification of this compound in extracts and final products is crucial for quality control and research purposes. HPLC and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water. A common mobile phase is a 72:28 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 205 nm or 220 nm.

-

Quantification: Based on a calibration curve generated using a certified this compound reference standard.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A mixture of butanol, ethyl acetate, and water (e.g., 4:1:5, v/v/v).

-

Detection: Densitometric evaluation at 570 nm after derivatization.

-

Quantification: Comparison of the peak area of the sample with that of a this compound standard.

Quantitative Data Summary

The following tables summarize quantitative data on the yield and purity of this compound obtained through various methods and the content found in different Centella asiatica accessions.

Table 1: Yield and Purity of this compound from Different Extraction and Purification Methods

| Extraction Method | Purification Method | Initial this compound Content (%) | Final this compound Content (%) | Recovery Yield (%) | Reference |

| Maceration (70% Ethanol) | Fractional Crystallization | Not specified | Not specified | Not specified | |

| Not specified | Macroporous Resin (HPD100) | 3.9 | 39.7 | 70.4 | |

| Not specified | Preparative HPLC | 30-97 | >98 | Not specified |

Table 2: Content of this compound in Different Centella asiatica Accessions

| Accession/Variety | Plant Part | This compound Content (% dry weight) | Analytical Method | Reference |

| SL (Small Leaf) | Whole Plant | 0.38 | HPTLC | |

| LL (Large Leaf) | Whole Plant | 0.31 | HPTLC | |

| Majjaposhak Variety | Leaves | 0.78 ± 0.02 | HPLC | |

| Subhodak Variety | Leaves | 1.42 ± 1.60 | HPLC | |

| Fringed (F) Phenotype | Leaves | 0.97 ± 0.06 | HPLC | |

| Smooth (S) Phenotype | Leaves | 1.65 ± 0.01 | HPLC |

Biological Signaling Pathways and Experimental Workflows

This compound exerts its pharmacological effects by modulating various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key pathways and a general experimental workflow for the isolation and analysis of this compound.

Signaling Pathways

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses LPS-induced TNF-alpha production in cardiomyocytes through inhibition of ERK, p38, and NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Investigation of Madecassoside in Psoriasis Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract